1-Bromo-2-propanol

Conformational analysis Stereochemical control NMR spectroscopy

1-Bromo-2-propanol is a halogenated secondary alcohol (C3H7BrO) belonging to the halohydrin class, characterized by a primary alkyl bromide and a secondary hydroxyl group on adjacent carbons. This bifunctional structure enables diverse synthetic transformations including nucleophilic substitution, ring-closing reactions, and the construction of chiral intermediates essential to pharmaceutical and agrochemical development.

Molecular Formula C3H7BrO
Molecular Weight 138.99 g/mol
CAS No. 19686-73-8
Cat. No. B008343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-propanol
CAS19686-73-8
Molecular FormulaC3H7BrO
Molecular Weight138.99 g/mol
Structural Identifiers
SMILESCC(CBr)O
InChIInChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3
InChIKeyWEGOLYBUWCMMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72° F (NTP, 1992)

1-Bromo-2-propanol (CAS 19686-73-8): Essential Halohydrin Building Block for Pharmaceutical and Agrochemical Synthesis


1-Bromo-2-propanol is a halogenated secondary alcohol (C3H7BrO) belonging to the halohydrin class, characterized by a primary alkyl bromide and a secondary hydroxyl group on adjacent carbons [1]. This bifunctional structure enables diverse synthetic transformations including nucleophilic substitution, ring-closing reactions, and the construction of chiral intermediates essential to pharmaceutical and agrochemical development . Its unique conformational preference, driven by hyperconjugation rather than intramolecular hydrogen bonding, directly influences its stereochemical outcomes in downstream applications [2].

Why 1-Bromo-2-propanol Cannot Be Simply Substituted with 2-Bromo-1-propanol or 1-Chloro-2-propanol in Critical Synthetic Sequences


Substituting 1-Bromo-2-propanol with its structural isomer 2-bromo-1-propanol or the chloro analog 1-chloro-2-propanol is not a straightforward replacement. These compounds exhibit distinct conformational equilibria, differing nucleofugality, and unique reactivity profiles in key transformations such as cyclizations and photolytic generation of radical intermediates [1]. Furthermore, commercial grades of 1-Bromo-2-propanol are typically supplied as a 70:30 mixture with 2-bromo-1-propanol, a factor that must be accounted for in both procurement specifications and reaction design [2]. The quantitative evidence below delineates where these differences translate into measurable, application-critical outcomes.

Quantitative Differentiation of 1-Bromo-2-propanol from 1-Chloro-2-propanol and 2-Bromo-1-propanol: A Procurement-Oriented Evidence Guide


Conformational Preference and NMR Coupling Constants: Gauche Effect in 1-Bromo-2-propanol vs. 1-Chloro-2-propanol

A direct head-to-head NMR and computational study compared the conformational isomerism of 1-chloro-2-propanol and 1-bromo-2-propanol. Both compounds exhibit a strong preference for the gauche orientation about the X-C-C-O fragment (X = Cl, Br). The origin of this gauche effect is hyperconjugation, not intramolecular hydrogen bonding. This was quantified via 3JHH coupling constants for the diastereotopic methylene hydrogens [1].

Conformational analysis Stereochemical control NMR spectroscopy

Commercial Grade Composition: A Critical Distinction for Accurate Procurement of 1-Bromo-2-propanol

Unlike many single-component halohydrins, commercially available 1-Bromo-2-propanol is predominantly supplied as a mixture containing a significant proportion of its structural isomer, 2-bromo-1-propanol. This is a well-documented feature across major vendors, with the exact composition varying by grade [1].

Commercial purity Isomer mixture Procurement specification

Photolytic Precursor for Site-Specific Radical Generation: Branching Ratio in OH-Propene Addition

1-Bromo-2-propanol, when photodissociated at 193 nm in a collision-free environment, serves as a selective precursor for generating the C3H6OH radical corresponding to OH addition at the terminal carbon of propene. This contrasts with 2-bromo-1-propanol, which yields the radical from addition at the center carbon [1]. The overall branching ratio for the OH + propene reaction favors terminal addition by a factor of approximately 2.6:1 [1].

Photodissociation Radical intermediates Atmospheric chemistry

Cyclization Reactivity with Silver Trifluoromethanesulfonate: Distinct Behavior of 1-Bromo-2-propanol Esters

Under conditions of isomerization with silver trifluoromethanesulfonate, esters derived from 1-bromo-2-propanol and those from 2-bromo-1-propanol both form 1,3-dioxalanium cations, demonstrating a shared reaction pathway [1]. However, the isomerization kinetics of their thiocarboxylic esters (thioacetates and thiobenzoates) in aprotic solvents are independent of the nature of the group adjacent to the thiocarboxylic group, a behavior not observed with the corresponding carboxylic acid esters [2].

Cyclization Cationic intermediates Silver catalysis

Optimal Application Scenarios for 1-Bromo-2-propanol (CAS 19686-73-8) Based on Quantified Differentiation Evidence


Stereocontrolled Synthesis of Chiral Pharmaceutical Intermediates

The distinct conformational preference and gauche effect of 1-Bromo-2-propanol, quantified by NMR coupling constants (3JH-1a,H-2 = 5.9 Hz, 3JH-1b,H-2 = 4.6 Hz), provide a predictable stereochemical foundation for constructing halohydrin motifs in active pharmaceutical ingredients. This evidence supports its selection over 1-chloro-2-propanol in reactions where the bromo analog's specific hyperconjugative interactions are critical for achieving desired enantioselectivity [1].

Kinetic and Mechanistic Studies of Alkene Oxidation by Hydroxyl Radicals

For atmospheric and combustion chemistry investigations requiring site-specific generation of OH-propene addition radicals, 1-Bromo-2-propanol is the preferred photolytic precursor for the terminal addition radical. This application leverages the quantified branching ratio of approximately 65-75% terminal addition [1], enabling selective probing of one reaction channel over the other.

Agrochemical Intermediate Production with Well-Defined Isomeric Composition

In the synthesis of agrochemicals where the presence of 2-bromo-1-propanol may affect product profiles or regulatory compliance, procurement of 1-Bromo-2-propanol must explicitly specify the isomeric ratio. As documented, commercial grades typically contain 20-30% 2-bromo-1-propanol [1][2], and selecting the appropriate grade (e.g., >75% purity with ~20% isomer) ensures batch-to-batch consistency in downstream manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.